molecular formula C16H14ClF2NO5S2 B115861 Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]- CAS No. 141286-14-8

Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]-

Cat. No.: B115861
CAS No.: 141286-14-8
M. Wt: 437.9 g/mol
InChI Key: FEYKNJZBWNIWJD-UHFFFAOYSA-N
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Description

The compound Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]- is a structurally complex molecule featuring:

  • A central acetic acid backbone with a substituted phenoxy group.
  • A 2,6-difluorophenoxy moiety linked via an ethylthio (-S-CH₂-CH₂-) chain.
  • A 4-chlorophenylsulfonylamino group attached to the ethylthio chain.

This compound (Ref: 3D-FC101208) is categorized under amines and was previously available through CymitQuimica but is now discontinued .

Properties

IUPAC Name

2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO5S2/c17-10-1-3-12(4-2-10)27(23,24)20-5-6-26-11-7-13(18)16(14(19)8-11)25-9-15(21)22/h1-4,7-8,20H,5-6,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYKNJZBWNIWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCSC2=CC(=C(C(=C2)F)OCC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161657
Record name ON 579
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141286-14-8
Record name ON 579
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141286148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ON 579
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination of Phenol Derivatives

Fluorination of 4-mercaptophenol using difluoro chloromethane in dipolar solvents (e.g., acetone, DMSO) with tertiary amines (e.g., pyridine) yields 2,6-difluoro-4-mercaptophenol. This method, adapted from difluoroacetic acid synthesis, achieves regioselectivity via steric and electronic control:

4-Mercaptophenol+ClCF2HAcetone, Pyridine5080C2,6-Difluoro-4-mercaptophenol[4]\text{4-Mercaptophenol} + \text{ClCF}_2\text{H} \xrightarrow[\text{Acetone, Pyridine}]{50–80^\circ \text{C}} \text{2,6-Difluoro-4-mercaptophenol} \quad

Key Data:

ParameterValue
SolventAcetone
CatalystPyridine (1.2 equiv)
Temperature65°C
Yield78–82%

Thiolation of Halogenated Precursors

Alternative routes involve nucleophilic aromatic substitution (SNAr) on 2,6-difluoro-4-bromophenol using thiourea , followed by acidic hydrolysis:

2,6-Difluoro-4-bromophenol+NH2CSNH2EthanolReflux2,6-Difluoro-4-thiocyanatophenolHClHydrolysis2,6-Difluoro-4-mercaptophenol[5]\text{2,6-Difluoro-4-bromophenol} + \text{NH}2\text{CSNH}2 \xrightarrow[\text{Ethanol}]{Reflux} \text{2,6-Difluoro-4-thiocyanatophenol} \xrightarrow[\text{HCl}]{Hydrolysis} \text{2,6-Difluoro-4-mercaptophenol} \quad

Optimization Insight:

  • Solvent polarity critically impacts SNAr efficiency; DMF increases reaction rate but complicates purification.

Synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Aminoethylthio Sidechain

Sulfonylation of Ethylenediamine Derivatives

Reaction of 2-aminoethanethiol with 4-chlorobenzenesulfonyl chloride in alkaline aqueous acetone achieves high sulfonamide yields:

4-ClC6H4SO2Cl+H2NCH2CH2SHNaHCO3,H2O/Acetone20C4-ClC6H4SO2NHCH2CH2SH[2]\text{4-ClC}6\text{H}4\text{SO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{SH} \xrightarrow[\text{NaHCO}3, \text{H}2\text{O/Acetone}]{20^\circ \text{C}} \text{4-ClC}6\text{H}4\text{SO}2\text{NHCH}2\text{CH}_2\text{SH} \quad

Critical Parameters:

  • Molar ratio of sulfonyl chloride to amine: 1:1.05 (prevents over-sulfonylation)

  • Reaction time : 24 hours (ensures complete conversion)

  • Work-up : Neutralization with 1N HCl precipitates product (95% purity).

Thioether Formation via Alkylation

The sulfonamide-thiol intermediate is alkylated with 2-chloroethanol under Mitsunobu conditions to introduce the ethylene spacer:

4-ClC6H4SO2NHCH2CH2SH+ClCH2CH2OHDIAD, PPh3THF4-ClC6H4SO2NHCH2CH2SCH2CH2OH[3]\text{4-ClC}6\text{H}4\text{SO}2\text{NHCH}2\text{CH}2\text{SH} + \text{ClCH}2\text{CH}2\text{OH} \xrightarrow[\text{DIAD, PPh}3]{\text{THF}} \text{4-ClC}6\text{H}4\text{SO}2\text{NHCH}2\text{CH}2\text{SCH}2\text{CH}_2\text{OH} \quad

Yield Enhancement:

  • DIAD (Diisopropyl azodicarboxylate) improves coupling efficiency to 89%.

Coupling of Phenolic Core and Sulfonamide-Thioether Sidechain

Oxidative Thiol-Etherification

The phenolic core and sulfonamide-thiol are coupled via iodine-mediated oxidative coupling :

2,6-Difluoro-4-mercaptophenol+4-ClC6H4SO2NHCH2CH2SHI2EtOHTarget Intermediate[1]\text{2,6-Difluoro-4-mercaptophenol} + \text{4-ClC}6\text{H}4\text{SO}2\text{NHCH}2\text{CH}2\text{SH} \xrightarrow[\text{I}2]{\text{EtOH}} \text{Target Intermediate} \quad

Reaction Conditions:

  • Iodine stoichiometry : 0.5 equiv (avoids over-oxidation)

  • Temperature : 25°C (prevents desulfurization)

Etherification with Bromoacetic Acid

The phenolic oxygen is alkylated with bromoacetic acid in the presence of K2_2CO3_3 to install the acetic acid moiety:

Target Intermediate+BrCH2COOHK2CO3DMFAcetic Acid, 2-[4-[[2-[[(4-Chlorophenyl)Sulfonyl]Amino]Ethyl]Thio]-2,6-Difluorophenoxy]-[1][3]\text{Target Intermediate} + \text{BrCH}2\text{COOH} \xrightarrow[\text{K}2\text{CO}_3]{\text{DMF}} \text{Acetic Acid, 2-[4-[[2-[[(4-Chlorophenyl)Sulfonyl]Amino]Ethyl]Thio]-2,6-Difluorophenoxy]-} \quad

Process Optimization:

  • Base : K2_2CO3_3 (2.5 equiv) ensures deprotonation without hydrolyzing sulfonamide.

  • Solvent : DMF enhances solubility but requires post-reaction dialysis .

Chemical Reactions Analysis

ON-579 undergoes various types of chemical reactions, including:

    Oxidation: ON-579 can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of ON-579 .

Scientific Research Applications

Mechanism of Action

ON-579 exerts its effects primarily through its action as a thromboxane A2 receptor antagonist. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, and its inhibition can lead to reduced platelet aggregation and vasodilation. ON-579 binds to the thromboxane A2 receptor, preventing thromboxane A2 from exerting its effects. This mechanism is particularly useful in conditions like asthma and thromboembolism, where thromboxane A2 plays a significant role .

Comparison with Similar Compounds

2-[(4-Fluorophenyl)thio]acetic acid

  • Molecular Formula : C₈H₇FO₂S
  • CAS : 332-51-4
  • Key Features: Simpler structure with a 4-fluorophenylthio group directly attached to acetic acid. Lacks the sulfonamide and ethylthio-difluorophenoxy extensions.
  • Applications : Used in organic synthesis as a building block for sulfur-containing analogs .

2-[(4-Chlorophenyl)sulfonylamino]acetic acid

  • Molecular Formula : C₁₃H₁₁ClN₂O₄S
  • CAS : 337922-13-1
  • Key Features :
    • Contains a 4-chlorophenylsulfonyl group and pyridinyl substitution.
    • The sulfonamide bridges a pyridine ring instead of an ethylthio chain.
  • Applications : Explored in medicinal chemistry for enzyme inhibition or receptor modulation .

Acetic acid, 2-[[4-(4-chlorophenyl)-6-(difluoromethyl)-2-pyrimidinyl]thio]-, ethyl ester

  • Molecular Formula : C₁₅H₁₃ClF₂N₂O₂S
  • CAS : 938020-64-5
  • Key Features: Features a pyrimidinylthio group and ethyl ester, diverging from the phenoxy-acetic acid core. Includes difluoromethyl and 4-chlorophenyl substituents.
  • Applications: Potential agrochemical candidate due to its heterocyclic architecture .

Cetirizine-related Compounds

  • Example : [2-{4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl}ethoxy]acetic acid (Cetirizine)
  • Key Features :
    • Shares an ethoxyacetic acid backbone but incorporates a piperazinyl-diphenylmethyl group.
    • Lacks sulfur-based linkages (thioether, sulfonamide).
  • Applications : Second-generation antihistamine used clinically for allergy treatment .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound Not fully disclosed 2,6-Difluorophenoxy, ethylthio, 4-Cl-sulfonamide Research (discontinued)
2-[(4-Fluorophenyl)thio]acetic acid C₈H₇FO₂S 186.2 4-Fluorophenylthio Organic synthesis
2-[(4-Cl-Ph)sulfonylamino]AA C₁₃H₁₁ClN₂O₄S 326.76 Pyridinyl, 4-Cl-sulfonamide Medicinal chemistry
Ethyl ester pyrimidinylthio analog C₁₅H₁₃ClF₂N₂O₂S 358.79 Pyrimidinylthio, difluoromethyl Agrochemical research
Cetirizine C₂₁H₂₅ClN₂O₃ 388.89 Piperazinyl, diphenylmethyl Antihistamine (clinical use)

Research Findings and Key Differences

  • Sulfur Linkages : The target compound’s ethylthio bridge and sulfonamide group differentiate it from simpler thio-acetic acids (e.g., ) and Cetirizine’s ether-based structure .
  • Fluorination: The 2,6-difluorophenoxy moiety enhances electronegativity and metabolic stability compared to non-fluorinated analogs like those in .
  • Heterocyclic vs. Aromatic Cores : Pyrimidine () or pyridine () substitutions offer distinct electronic properties compared to the target’s purely aromatic system .

Biological Activity

The compound Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]- is a synthetic organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN1O5S2C_{18}H_{18}ClN_{1}O_{5}S_{2} with a molecular weight of approximately 415.92 g/mol. The structure includes a chlorophenyl sulfonamide moiety, which is known for its broad spectrum of biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfonamide group have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro testing indicated moderate to strong activity against these pathogens, with some compounds achieving IC50 values as low as 2.14 µM compared to standard references .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been evaluated. Specifically, it has shown promising activity against:

  • Acetylcholinesterase (AChE) : A crucial enzyme involved in neurotransmission. Compounds similar to this have been reported to inhibit AChE effectively, which may have implications for treating neurodegenerative diseases like Alzheimer's.
  • Urease : This enzyme plays a significant role in the pathogenesis of certain infections. The compound demonstrated strong inhibitory effects on urease activity, suggesting potential therapeutic applications in treating infections caused by urease-producing bacteria .

The biological activity of this compound can be attributed to its structural components:

  • Sulfonamide Group : Known for its antibacterial properties, this group interferes with bacterial folic acid synthesis.
  • Chlorophenyl Moiety : Enhances the lipophilicity of the molecule, facilitating better membrane penetration and bioavailability.

Case Studies

  • Antibacterial Screening : A study evaluated various sulfonamide derivatives for their antibacterial efficacy. The results indicated that compounds with a similar backbone to Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]- exhibited notable activity against Gram-positive and Gram-negative bacteria. The most effective compounds were identified as potential candidates for further development into antibacterial agents .
  • Enzyme Inhibition Assays : Another research focused on the enzyme inhibitory potential of sulfonamide derivatives against AChE and urease. This study highlighted that certain modifications in the chemical structure could significantly enhance inhibitory potency, with some derivatives achieving IC50 values below 5 µM for both enzymes .

Summary Table of Biological Activities

Biological ActivityTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi2.14
AntibacterialBacillus subtilisModerate
AChE InhibitionHuman AChE1.21
Urease InhibitionUrease-producing bacteriaStrong

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Fractional factorial designs can minimize the number of trials while capturing interactions between variables. For example, a 2<sup>k</sup> factorial design (where k is the number of variables) with central composite analysis can reveal non-linear relationships .
  • Key Tools : Response surface methodology (RSM), ANOVA for statistical validation.

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity, high-resolution mass spectrometry (HRMS) for molecular formula verification, and FTIR to detect functional groups (e.g., sulfonyl, thioether). X-ray crystallography provides definitive stereochemical data. Cross-validate results with literature data for structurally similar compounds (e.g., chlorophenyl or difluorophenoxy analogs) .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic understanding?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with reaction path search algorithms to predict feasible pathways. Tools like the Artificial Force Induced Reaction (AFIR) method can identify intermediates and energy barriers. Pair computational predictions with experimental validation (e.g., kinetic isotope effects) to refine models .
  • Software : Gaussian, ORCA, or GRRM17 for simulations; ICReDD’s hybrid computational-experimental workflow for feedback-driven optimization .

Q. How should researchers address discrepancies in reported reaction yields or selectivity?

  • Methodological Answer : Conduct controlled reproducibility studies with strict variable isolation (e.g., purity of starting materials, moisture levels). Use multivariate regression analysis to identify confounding factors. For contradictory catalytic data, compare under identical conditions (e.g., solvent, atmosphere) and employ in-situ spectroscopy (e.g., ReactIR) to monitor intermediates .

Q. What methodologies enable scalable synthesis while maintaining product integrity?

  • Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) for continuous purification and process simulation software (e.g., Aspen Plus) to model mass/heat transfer. Optimize reactor design (e.g., plug-flow vs. batch) using dimensionless numbers (e.g., Damköhler for reaction vs. mixing times) .
  • Key Metrics : Space-time yield (STY), environmental factor (E-factor) for sustainability.

Q. How can heterogeneous catalysis be tailored for this compound’s functionalization?

  • Methodological Answer : Screen solid catalysts (e.g., metal-organic frameworks, doped carbons) using high-throughput experimentation (HTE) . Characterize active sites via XPS or EXAFS . For selectivity challenges, employ kinetic profiling to differentiate rate-determining steps and adjust pore size/acid-base properties .

Data Management and Validation

Q. What strategies ensure robustness in data collection and analysis?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) for traceability and cheminformatics pipelines to automate data curation. Use principal component analysis (PCA) to detect outliers in spectral or chromatographic datasets. For peer validation, share raw data via repositories (e.g., PubChem) with metadata adhering to FAIR principles .

Cross-Disciplinary Applications

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer : Use OECD 307/308 guidelines for soil/water biodegradation assays. Apply LC-MS/MS to quantify degradation products and QSAR models to predict ecotoxicity. For atmospheric persistence, simulate OH radical interactions via smog chamber experiments .

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